molecular formula C16H15Cl2NO4 B2664300 ethyl 2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetate CAS No. 478045-88-4

ethyl 2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetate

Cat. No.: B2664300
CAS No.: 478045-88-4
M. Wt: 356.2
InChI Key: AOLWLLVYCTZIKP-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetate is a heterocyclic compound featuring a pyridinone core substituted with a 2,4-dichlorobenzyl group and an ethyl acetate side chain. The 2,4-dichlorobenzyl substituent enhances lipophilicity, which may influence bioavailability and binding interactions in biological systems.

Properties

IUPAC Name

ethyl 2-[3-[(2,4-dichlorophenyl)methyl]-4-hydroxy-2-oxopyridin-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO4/c1-2-23-15(21)9-19-6-5-14(20)12(16(19)22)7-10-3-4-11(17)8-13(10)18/h3-6,8,20H,2,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLWLLVYCTZIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC(=C(C1=O)CC2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2,4-dichlorobenzyl chloride and a suitable pyridine precursor.

    Esterification: The final step involves the esterification of the pyridine derivative with ethyl acetate under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Ethyl 2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetate has shown promising results in pharmacological studies:

  • Antimicrobial Activity : Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. Ethyl derivatives similar to this compound have been evaluated for their effectiveness against various bacterial strains, suggesting potential as a new class of antibiotics .
  • Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of pyridine derivatives. This compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .
  • Anticancer Potential : The compound's structural features suggest that it may interact with cancer cell signaling pathways. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells, warranting further investigation into its anticancer properties .

Organic Synthesis Applications

In organic chemistry, this compound serves as an important intermediate:

  • Synthesis of Novel Compounds : This compound can be utilized as a building block for synthesizing more complex molecules through various chemical reactions such as esterification and nucleophilic substitution .
  • Ligand Development : Its unique structure allows it to act as a ligand in coordination chemistry, potentially forming complexes with metal ions for use in catalysis or material science applications .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of several pyridine derivatives, including this compound. The compound demonstrated significant activity against Gram-positive bacteria, with minimum inhibitory concentrations comparable to established antibiotics .

Case Study 2: Anti-inflammatory Mechanism

Research conducted at a leading university explored the anti-inflammatory mechanisms of pyridine derivatives. This compound was shown to reduce pro-inflammatory cytokine levels in vitro, indicating its potential for therapeutic applications in chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of ethyl 2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with cellular receptors to induce a biological response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from analogs are critical for understanding its uniqueness. Below is a detailed comparison:

Ethyl 2-Benzyl-3-[3-(4-Chlorophenyl)Propyl]Acetate

  • Core Structure : Combines a benzyl group with a 4-chlorophenylpropyl chain attached to an ethyl acetate backbone.
  • Key Differences: Lacks the pyridinone ring system and hydroxyl/ketone functionalities. Instead, it features a chlorinated phenylpropyl substituent, which may reduce polarity compared to the dichlorobenzyl group in the target compound.

Ethyl 2-[3-(2,4-Dichlorobenzyl)-2,4,5-Trioxo-1-Imidazolidinyl]Acetate (CAS 320423-00-5)

  • Core Structure: Substitutes the pyridinone ring with a trioxoimidazolidinyl ring (five-membered, non-aromatic with three ketone groups).
  • Key Differences : The imidazolidine ring introduces greater conformational flexibility and electron-deficient character due to the trioxo system. This may alter solubility and reactivity, particularly in nucleophilic environments.
  • Applications : Used in pharmaceutical intermediates, emphasizing the role of the dichlorobenzyl group in modulating bioactivity .

Ethyl 2-[3-Oxo-2-(Pyridin-4-Yl)-2,3-Dihydro-1H-Pyrazol-4-Yl]Acetate (CAS 112158-56-2)

  • Core Structure : Features a pyrazole ring fused with a pyridine moiety.
  • Key Differences: The pyrazole-pyridine hybrid system introduces aromaticity and planar geometry, contrasting with the pyridinone’s partially saturated ring. The absence of a dichlorobenzyl group reduces steric bulk and lipophilicity.
  • Reactivity : The pyridinyl group may enhance coordination with metal ions, a property less prominent in the target compound .

(4aR)-1-[(3-Chloro-4-Hydroxyphenyl)Methyl]-4-Hydroxy-4a-Methyl-2-Oxo-6,7-Dihydro-5H-Pyrrolo[1,2-b]Pyridazine-3-Carboxylic Acid 2-Methylpropyl Ester

  • Core Structure : Contains a pyrrolo[1,2-b]pyridazine scaffold, a bicyclic system with fused pyrrole and pyridazine rings.
  • The 4-hydroxyphenylmethyl substituent differs from the dichlorobenzyl group, affecting halogen-mediated interactions .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Structural Features Functional Groups
Ethyl 2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetate Not Available C₁₇H₁₅Cl₂NO₄ Pyridinone core, dichlorobenzyl substituent, ethyl acetate chain Hydroxyl, ketone, ester
Ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate Not Available C₂₁H₂₃ClO₂ Benzyl and chlorophenylpropyl substituents Ester, aryl chloride
Ethyl 2-[3-(2,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate 320423-00-5 C₁₅H₁₄Cl₂N₂O₅ Trioxoimidazolidinyl core, dichlorobenzyl group Three ketones, ester
Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate 112158-56-2 C₁₂H₁₃N₃O₃ Pyrazole-pyridine hybrid, ethyl acetate side chain Ketone, ester, pyridinyl
(4aR)-1-[(3-chloro-4-hydroxyphenyl)methyl]-pyrrolo[1,2-b]pyridazine derivative Not Available C₂₀H₂₂ClN₃O₅ Bicyclic pyrrolo[1,2-b]pyridazine, hydroxyphenylmethyl substituent Hydroxyl, ketone, ester, aryl chloride

Research Findings and Implications

  • Structural Flexibility vs. Rigidity: Pyridinone and imidazolidinyl derivatives exhibit contrasting flexibility, impacting their interactions with biological targets. Trioxoimidazolidinyl compounds (e.g., CAS 320423-00-5) may favor enzyme inhibition due to electron-deficient cores .

Biological Activity

Ethyl 2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetate (CAS: 478045-88-4) is a synthetic compound belonging to the pyridine derivative class. Its molecular formula is C16H15Cl2NO4, with a molecular weight of 356.2 g/mol. This compound has garnered attention for its potential biological activities, including antimicrobial and antitumor properties.

Antimicrobial Properties

Recent studies have indicated that various pyridine derivatives exhibit significant antimicrobial activity. This compound has shown promise in inhibiting the growth of bacteria and fungi. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity.

Antitumor Activity

Research has demonstrated that this compound may possess antitumor properties. In vitro studies have shown its effectiveness against various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis and cell cycle arrest, mediated by the activation of specific signaling pathways.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Molecules evaluated the antimicrobial activity of several pyridine derivatives, including this compound. The results indicated a significant reduction in bacterial colonies when treated with this compound compared to controls .
  • Antitumor Mechanism Investigation : Another study focused on the antitumor effects of this compound on human cancer cell lines. The findings revealed that treatment led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Hydroxyl Group : The presence of the hydroxyl group at position 4 enhances hydrogen bonding interactions, increasing binding affinity to biological targets.
  • Dichlorobenzyl Moiety : The dichlorobenzyl group contributes to lipophilicity, facilitating cell membrane penetration.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialE. coliInhibition at 50 µg/mL
AntimicrobialStaphylococcus aureusInhibition at 25 µg/mL
AntitumorMCF-7 (breast cancer)IC50 = 30 µM
AntitumorHT29 (colon cancer)IC50 = 25 µM

Q & A

(Basic) What are the common synthetic routes for preparing ethyl 2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetate?

Methodological Answer:
The compound is typically synthesized via coupling reactions involving activated intermediates. For example, analogous compounds with pyridine or pyridazinone cores are synthesized using ethyl oxalyl monochloride or carbodiimide-based coupling agents (e.g., EDC) in dry DMF at elevated temperatures (40–60°C). Post-reaction workup includes extraction with organic solvents (e.g., ethyl acetate), sequential washing with acidic/basic aqueous solutions, and purification via column chromatography .

(Advanced) How can researchers optimize coupling efficiency in the synthesis of similar pyridinyl acetate derivatives?

Methodological Answer:
Optimization involves:

  • Activation of carboxyl groups : Use of HOBt (hydroxybenzotriazole) or HOAt to reduce racemization and improve coupling yields .
  • Solvent selection : Anhydrous DMF or dichloromethane minimizes side reactions.
  • Stoichiometric ratios : A 1.2:1 molar ratio of coupling agent (e.g., EDC) to substrate ensures complete activation of carboxylic acid intermediates .
  • Temperature control : Reactions performed at 40–50°C balance reaction rate and byproduct formation.

(Basic) What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

  • X-ray crystallography : Determines molecular conformation and hydrogen-bonding networks (e.g., O–H···O interactions in the pyridinone ring). Data collection parameters include Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELX .
  • NMR spectroscopy : 1^1H and 13^13C NMR in deuterated DMSO or CDCl3 identify substituents (e.g., ethyl ester protons at δ 1.2–1.4 ppm, aromatic protons from dichlorobenzyl at δ 7.3–7.8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ for C16_{16}H14_{14}Cl2_2NO4_4 at m/z 364.02) .

(Advanced) How can researchers resolve contradictory spectral data for structurally similar compounds?

Methodological Answer:

  • Cross-validation : Compare NMR data with structurally analogous compounds (e.g., ethyl 2-(4-chloro-2-oxobenzothiazol-3-yl)acetate in ) to assign ambiguous peaks .
  • Dynamic NMR experiments : Identify rotamers or tautomers (e.g., keto-enol tautomerism in 2-oxo-pyridinyl groups) by variable-temperature 1^1H NMR .
  • Crystallographic refinement : Resolve ambiguities in substituent orientation using Hirshfeld surface analysis .

(Basic) What analytical methods are suitable for purity assessment and impurity profiling?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to quantify impurities (e.g., dichlorobenzyl-related byproducts) .
  • TLC : Monitor reaction progress using silica plates and ethyl acetate/hexane (3:7) as eluent, visualized under UV light .

(Advanced) How can researchers design stability studies for this compound under varying conditions?

Methodological Answer:

  • Forced degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light (254 nm) for 48–72 hours.
  • HPLC-MS analysis : Identify degradation products (e.g., hydrolysis of the ethyl ester to acetic acid derivatives) .
  • pH stability : Test solubility and stability in buffers (pH 1–13) to assess hydrolytic susceptibility of the ester group .

(Basic) What are the key structural motifs influencing the compound’s potential bioactivity?

Methodological Answer:

  • 2-Oxo-pyridinyl group : Acts as a hydrogen-bond acceptor, mimicking natural substrates in enzymatic systems .
  • Dichlorobenzyl substituent : Enhances lipophilicity and may interact with hydrophobic binding pockets in target proteins .
  • Ethyl ester : Improves cell permeability but may require hydrolysis in vivo for activity .

(Advanced) How can computational modeling aid in understanding the compound’s interaction with biological targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) by aligning the dichlorobenzyl group in hydrophobic pockets .
  • Molecular dynamics simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .
  • QSAR models : Correlate substituent electronic properties (Hammett σ constants) with activity data from analogs .

(Basic) What are the solubility and formulation challenges for this compound?

Methodological Answer:

  • Solubility screening : Test in DMSO (for in vitro assays) or PEG-400/water mixtures (for in vivo studies).
  • Solid dispersion : Enhance aqueous solubility using polymers like PVP-K30 via spray drying .

(Advanced) How can researchers address low yields in the final coupling step?

Methodological Answer:

  • Protecting group strategy : Temporarily protect the 4-hydroxy group with tert-butyldimethylsilyl (TBS) ether to prevent side reactions during coupling .
  • Microwave-assisted synthesis : Reduce reaction time from 24 hours to 2–4 hours at 80°C, improving yield by 15–20% .

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